molecular formula C7H6BrCl2N B175889 4-Bromo-2,6-bis(chloromethyl)pyridine CAS No. 120491-87-4

4-Bromo-2,6-bis(chloromethyl)pyridine

Cat. No.: B175889
CAS No.: 120491-87-4
M. Wt: 254.94 g/mol
InChI Key: PQKWLELRXJSMBH-UHFFFAOYSA-N
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Description

4-Bromo-2,6-bis(chloromethyl)pyridine is a heterocyclic aromatic compound widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a versatile intermediate due to its reactivity and solubility, making it a valuable reagent in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-bis(chloromethyl)pyridine typically involves the bromination of 2,6-bis(chloromethyl)pyridine. The process begins with the halogen exchange on 2,6-dibromopyridine, followed by chloromethylation . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-bis(chloromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: Commonly with nucleophiles, leading to the formation of substituted pyridine derivatives.

    Oxidation and Reduction: These reactions are less common but can be used to modify the functional groups attached to the pyridine ring.

Common Reagents and Conditions

    Nucleophiles: Such as amines and thiols, are used in substitution reactions.

    Catalysts: Palladium and rhodium catalysts are often employed in these reactions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of more complex organic molecules.

Scientific Research Applications

4-Bromo-2,6-bis(chloromethyl)pyridine has been extensively studied and utilized in various scientific research applications:

    Synthesis of Complex Ligands and Catalysts: It is used in the synthesis of ligands for palladium-catalyzed reactions.

    Polymer Synthesis: Employed in the anodic oxidation of bis(pyridine) complexes, leading to the formation of poly(dichlorophenylene oxide).

    Spin-Transition Studies: Used in the study of thermal and light-induced spin-transitions in iron(II) complexes.

    Molecular Structure Analysis: Utilized in the synthesis and analysis of bromonium ions.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-bis(chloromethyl)pyridine involves its ability to coordinate with metal ions through the nitrogen atom in the pyridine ring . This coordination facilitates various catalytic processes, making it a valuable ligand in metal-catalyzed reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(chloromethyl)pyridine
  • 2,6-Bis(bromomethyl)pyridine
  • 2-Bromo-6-(bromomethyl)pyridine

Uniqueness

4-Bromo-2,6-bis(chloromethyl)pyridine is unique due to its dual halogen substitution, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to form stable complexes with metal ions further distinguishes it from similar compounds .

Properties

IUPAC Name

4-bromo-2,6-bis(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl2N/c8-5-1-6(3-9)11-7(2-5)4-10/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKWLELRXJSMBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CCl)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50556542
Record name 4-Bromo-2,6-bis(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120491-87-4
Record name 4-Bromo-2,6-bis(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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